molecular formula F6H3N3P3+3 B11823228 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium

Katalognummer: B11823228
Molekulargewicht: 251.956 g/mol
InChI-Schlüssel: RMTHLJBPNATBRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of the triazatriphosphinane family, which is characterized by the presence of nitrogen and phosphorus atoms in a cyclic arrangement. The hexafluoro substitution adds significant stability and reactivity to the molecule, making it valuable in various chemical applications.

Vorbereitungsmethoden

The synthesis of 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium typically involves the reaction of trichlorophosphine with hexafluoroacetone in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .

Analyse Chemischer Reaktionen

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The hexafluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and as a catalyst in various chemical reactions.

    Biology: The compound’s stability and reactivity make it useful in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic agents.

    Industry: The compound is used in the production of flame retardants, lubricants, and high-performance materials.

Wirkmechanismus

The mechanism of action of 2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with other molecules, leading to increased stability and reactivity. The nitrogen and phosphorus atoms in the cyclic structure allow for unique coordination chemistry, which is exploited in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

2,2,4,4,6,6-Hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium can be compared with other similar compounds such as:

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

F6H3N3P3+3

Molekulargewicht

251.956 g/mol

IUPAC-Name

2,2,4,4,6,6-hexafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium

InChI

InChI=1S/F6H3N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H/q+3

InChI-Schlüssel

RMTHLJBPNATBRW-UHFFFAOYSA-N

Kanonische SMILES

N1[P+](N[P+](N[P+]1(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.